molecular formula C7H14ClNO3 B1407117 3-Isopropoxyazetidine-3-carboxylic acid hydrochloride CAS No. 1523606-43-0

3-Isopropoxyazetidine-3-carboxylic acid hydrochloride

Cat. No. B1407117
CAS RN: 1523606-43-0
M. Wt: 195.64 g/mol
InChI Key: KQMYUZKQDAQHMH-UHFFFAOYSA-N
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Description

3-Isopropoxyazetidine-3-carboxylic acid hydrochloride, also known as IPAC, is a chemical compound. It has a CAS Number of 1523606-43-0 and a molecular weight of 195.65 .


Molecular Structure Analysis

The molecular formula of this compound is C7H14ClNO3. The InChI key is KQMYUZKQDAQHMH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical form of this compound is solid . It is shipped at room temperature .

Scientific Research Applications

Synthesis and Utility in Medicinal Chemistry

3-Isopropoxyazetidine-3-carboxylic acid hydrochloride and its analogs are integral in synthetic chemistry, particularly in the development of novel medicinal compounds. The synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid highlights the potential of cyclic fluorinated beta-amino acids as building blocks in medicinal chemistry, offering new pathways for drug development (Van Hende et al., 2009).

Role in Peptide Isostere Development

The synthesis of 3-hydroxyazetidine carboxylic acids from D-glucose and their application as non-proteinogenic amino acid components of peptides underline their significance as peptide isosteres. This innovative class of compounds provides medicinal chemists with versatile tools for drug design and development, contributing to the advancement of pharmaceutical sciences (Glawar et al., 2013).

Contributions to Polymer Chemistry

The incorporation of amino acid moieties like this compound into polymeric structures is a field of growing interest. The synthesis of polyesters and copolyesters with such moieties in the main chain reflects the compound's versatility and its potential applications in creating functional materials with unique properties (Wang & Nakamura, 1994).

Safety and Hazards

The safety information for 3-Isopropoxyazetidine-3-carboxylic acid hydrochloride includes a GHS07 pictogram and a warning signal word . The hazard statements include precautionary statements P261 and P280 . It is recommended to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes .

properties

IUPAC Name

3-propan-2-yloxyazetidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-5(2)11-7(6(9)10)3-8-4-7;/h5,8H,3-4H2,1-2H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMYUZKQDAQHMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1(CNC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1523606-43-0
Record name 3-Azetidinecarboxylic acid, 3-(1-methylethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523606-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Isopropoxyazetidine-3-carboxylic acid hydrochloride
Reactant of Route 2
3-Isopropoxyazetidine-3-carboxylic acid hydrochloride
Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
3-Isopropoxyazetidine-3-carboxylic acid hydrochloride

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